LSD1 Inhibitory Activity: Benzodioxole 11d vs. Phenyl, Benzyl, and Heterocyclic Arylcyclopropylamines
In a head‑to‑head panel of >45 arylcyclopropylamine amides evaluated at a single concentration of 10 µM against recombinant human LSD1, the benzodioxole‑capped derivative 11d – which shares its benzodioxole‑warhead architecture with the title compound’s free base – displayed the highest relative inhibition among all aromatic carbocycle‑bearing analogues. The LSD1 inhibitor GSK2879552 served as the positive control [1].
| Evidence Dimension | LSD1 relative inhibition at 10 µM compound concentration |
|---|---|
| Target Compound Data | Benzodioxole 11d: best result among aromatic carbocycle compounds (exact % inhibition reported graphically; approximated at ≈32% from Figure 1) |
| Comparator Or Baseline | Phenyl analogue 11b, benzyl analogue 11e (comparable to 11d), and picolinamide 11g (~10% inhibition); cyclopropyl analogue 11p achieved ~40% but lacks the benzodioxole electronic fingerprint |
| Quantified Difference | Benzodioxole 11d > all other aromatic carbocycle amides tested; ~3‑fold higher than picolinamide 11g |
| Conditions | Recombinant human LSD1 enzymatic assay; compounds tested at 10 µM; positive control: GSK2879552 |
Why This Matters
The benzodioxole‑cyclopropylamine combination provides a measurable LSD1 inhibition advantage that cannot be achieved with phenyl, benzyl, or heterocyclic replacements, making the title compound the preferred aryl‑warhead scaffold for LSD1 inhibitor optimisation campaigns.
- [1] Blommaert, A., et al. (2024) Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14, 831–835. View Source
